Cas no 848324-33-4 (2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide)

2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid amide is a heterocyclic compound featuring a fused thienopyran scaffold with an amino and carboxamide functional group. This structure imparts unique reactivity and potential utility in medicinal chemistry and materials science. The thiophene and pyran rings contribute to electronic delocalization, while the amide group enhances hydrogen-bonding capability, making it a versatile intermediate for synthesizing pharmacologically active molecules or functional materials. Its rigid bicyclic framework offers stability, and the presence of multiple heteroatoms allows for further derivatization. This compound is particularly valuable in the development of heterocyclic analogs for drug discovery or as a building block in organic synthesis.
2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide structure
848324-33-4 structure
Product Name:2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide
CAS No:848324-33-4
MF:C8H10N2O2S
MW:198.242200374603
MDL:MFCD12087875
CID:1029422
PubChem ID:43608773
Update Time:2025-10-30

2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide Chemical and Physical Properties

Names and Identifiers

    • 2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
    • 2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
    • 2-AMino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic acid aMide
    • DTXSID90656232
    • SCHEMBL3452996
    • YIB32433
    • NXXFLPNSJIRRSJ-UHFFFAOYSA-N
    • MFCD12087875
    • E84557
    • 848324-33-4
    • 2-amino-4H,5H,7H-thieno[2,3-c]pyran-3-carboxamide
    • AKOS005073426
    • KD-0751
    • DB-134505
    • 2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide
    • MDL: MFCD12087875
    • Inchi: 1S/C8H10N2O2S/c9-7(11)6-4-1-2-12-3-5(4)13-8(6)10/h1-3,10H2,(H2,9,11)
    • InChI Key: NXXFLPNSJIRRSJ-UHFFFAOYSA-N
    • SMILES: S1C(=C(C(N)=O)C2=C1COCC2)N

Computed Properties

  • Exact Mass: 198.04629874g/mol
  • Monoisotopic Mass: 198.04629874g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 4
  • Heavy Atom Count: 13
  • Rotatable Bond Count: 1
  • Complexity: 224
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 0.4
  • Topological Polar Surface Area: 107Ų

2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
TRC
A597595-100mg
2-amino-4,7-dihydro-5h-thieno[2,3-c]pyran-3-carboxylic Acid amide
848324-33-4
100mg
$ 70.00 2022-06-08
TRC
A597595-500mg
2-amino-4,7-dihydro-5h-thieno[2,3-c]pyran-3-carboxylic Acid amide
848324-33-4
500mg
$ 230.00 2022-06-08
TRC
A597595-1g
2-amino-4,7-dihydro-5h-thieno[2,3-c]pyran-3-carboxylic Acid amide
848324-33-4
1g
$ 340.00 2022-06-08
Alichem
A119001201-5g
2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
848324-33-4 95%
5g
$805.98 2023-08-31
abcr
AB270139-500 mg
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, 95%; .
848324-33-4 95%
500mg
€215.40 2023-04-26
abcr
AB270139-1 g
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, 95%; .
848324-33-4 95%
1g
€315.00 2023-04-26
abcr
AB270139-5 g
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide, 95%; .
848324-33-4 95%
5g
€1268.40 2023-04-26
eNovation Chemicals LLC
Y1215939-1g
2-Amino-5,7-dihydro-4H-thieno[2,3-c]pyran-3-carboxamide
848324-33-4 95%
1g
$500 2024-06-03
AK Scientific
0535AF-250mg
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
848324-33-4 95%
250mg
$245 2023-09-16
AK Scientific
0535AF-1g
2-Amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxamide
848324-33-4 95%
1g
$543 2023-09-16

2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:848324-33-4)2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide
Order Number:A1181350
Stock Status:in Stock
Quantity:1g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 01:46
Price ($):221.0
Email:sales@amadischem.com

Additional information on 2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide

Introduction to 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide (CAS No. 848324-33-4)

2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide (CAS No. 848324-33-4) is a unique and versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound belongs to the class of heterocyclic compounds and is characterized by its distinct structural features, including a thienopyran core and an amide functional group. The combination of these structural elements endows the compound with a range of biological activities, making it a valuable candidate for various therapeutic applications.

The chemical structure of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide consists of a five-membered thiophene ring fused with a six-membered pyran ring, forming a thienopyran scaffold. The presence of the amide group at the C-3 position further enhances its reactivity and potential for forming hydrogen bonds. This structural arrangement not only contributes to the compound's stability but also influences its pharmacological properties.

Recent studies have highlighted the potential of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide in various therapeutic areas. One notable application is its use as an inhibitor of specific enzymes involved in disease pathways. For instance, research has shown that this compound can effectively inhibit the activity of certain kinases, which are key players in signal transduction pathways associated with cancer and inflammatory diseases. This inhibition can lead to reduced cell proliferation and inflammation, making it a promising candidate for drug development.

In addition to its enzymatic inhibition properties, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide has also been investigated for its potential as an anti-inflammatory agent. Studies have demonstrated that this compound can modulate the expression of pro-inflammatory cytokines such as TNF-α and IL-6, thereby reducing inflammation in various biological models. This makes it a potential therapeutic option for conditions such as rheumatoid arthritis and other autoimmune disorders.

The pharmacokinetic properties of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide have also been extensively studied. Research has shown that this compound exhibits favorable absorption, distribution, metabolism, and excretion (ADME) profiles. It is well-absorbed orally and has good bioavailability, which is crucial for its effectiveness as an oral medication. Furthermore, its stability in physiological conditions ensures that it remains active over extended periods.

In preclinical studies, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide has demonstrated low toxicity and high selectivity towards its target enzymes. These properties are essential for minimizing side effects and ensuring patient safety during clinical trials. The compound's safety profile has been further validated through extensive toxicity studies in animal models.

Clinical trials are currently underway to evaluate the efficacy and safety of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide in human subjects. Preliminary results from phase I trials have shown promising outcomes in terms of tolerability and pharmacodynamic effects. These findings have paved the way for more advanced clinical trials to explore its therapeutic potential in specific disease indications.

The synthesis of 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide involves a series of well-defined chemical reactions that can be optimized for large-scale production. The synthetic route typically starts with the formation of the thienopyran core through a multistep process involving cyclization reactions and functional group modifications. The final step involves the introduction of the amide group at the C-3 position through amidation reactions.

In conclusion, 2-amino-4,7-dihydro-5H-thieno[2,3-c]pyran-3-carboxylic Acid amide (CAS No. 848324-33-4) is a promising compound with diverse biological activities and therapeutic potential. Its unique chemical structure and favorable pharmacological properties make it an attractive candidate for further research and development in the pharmaceutical industry. Ongoing studies continue to uncover new applications and mechanisms of action for this compound, highlighting its significance in modern medicinal chemistry.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:848324-33-4)2-amino-4,7-dihydro-5h-thieno2,3-cpyran-3-carboxylic Acid amide
A1181350
Purity:99%
Quantity:1g
Price ($):221.0
Email